molecular formula C10H10N4O4 B12037818 (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-N-carbamoylhydrazinecarboxamide

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-N-carbamoylhydrazinecarboxamide

Cat. No.: B12037818
M. Wt: 250.21 g/mol
InChI Key: SLLXZWHNVRVYEH-UUILKARUSA-N
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Description

(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(1,3-benzodioxol-5-ylmethylene)hydrazine is a complex organic compound with a unique structure that includes a benzodioxole ring and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(1,3-benzodioxol-5-ylmethylene)hydrazine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring and the subsequent introduction of the hydrazine moiety. Common reagents used in these reactions include hydrazine hydrate, carbonyl compounds, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(1,3-benzodioxol-5-ylmethylene)hydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of carbonyl derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(1,3-benzodioxol-5-ylmethylene)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(1,3-benzodioxol-5-ylmethylene)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Luteolin: A natural flavonoid with various pharmacological effects.

Uniqueness

(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(1,3-benzodioxol-5-ylmethylene)hydrazine is unique due to its specific structure, which combines a benzodioxole ring with a hydrazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-carbamoylurea

InChI

InChI=1S/C10H10N4O4/c11-9(15)13-10(16)14-12-4-6-1-2-7-8(3-6)18-5-17-7/h1-4H,5H2,(H4,11,13,14,15,16)/b12-4+

InChI Key

SLLXZWHNVRVYEH-UUILKARUSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)NC(=O)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)NC(=O)N

Origin of Product

United States

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